molecular formula C6H9F3O3 B1433333 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid CAS No. 942215-79-4

2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid

Cat. No.: B1433333
CAS No.: 942215-79-4
M. Wt: 186.13 g/mol
InChI Key: NZQXODKCWOJANP-UHFFFAOYSA-N
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Description

2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid: is an organic compound with the molecular formula C6H9F3O3 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a methylpropan-2-yl group, linked to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid typically involves the reaction of 2,2,2-trifluoro-1,1-dimethylethanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired acetic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group, altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2-methylpropan-2-yl acetic acid.

    Substitution: Formation of various substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is used as a building block in organic synthesis, particularly in the development of fluorinated compounds which are valuable in medicinal chemistry and materials science.

Biology: In biological research, this compound is used to study the effects of fluorinated groups on biological activity and metabolic stability. It serves as a model compound for understanding the behavior of fluorinated drugs.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, through its trifluoromethyl group. This group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]propanoic acid
  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]butanoic acid
  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]pentanoic acid

Uniqueness: 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid is unique due to its specific acetic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-(1,1,1-trifluoro-2-methylpropan-2-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-5(2,6(7,8)9)12-3-4(10)11/h3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQXODKCWOJANP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(F)(F)F)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942215-79-4
Record name 2-[(1,1,1-trifluoro-2-methylpropan-2-yl)oxy]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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